5-Bromo-2-butoxybenzonitrile
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Overview
Description
5-Bromo-2-butoxybenzonitrile, also known as BBMN, is a benzene derivative . It has a molecular weight of 254.13 and its IUPAC name is this compound . The InChI code for this compound is 1S/C11H12BrNO/c1-2-3-6-14-11-5-4-10 (12)7-9 (11)8-13/h4-5,7H,2-3,6H2,1H3 .
Molecular Structure Analysis
The molecular formula of this compound is C11H12BrNO . The InChI key for this compound is YDQWWLJODKVJMT-UHFFFAOYSA-N .The storage temperature for this compound is between 2 to 8 degrees Celsius .
Scientific Research Applications
Spectroscopic and Second Harmonic Generation Studies
5-Bromo-2-butoxybenzonitrile has been explored for its equilibrium geometric structure and spectroscopic properties through quantum mechanical calculations aided by Density Functional Theory (DFT). These studies predict geometrical parameters such as bond length, bond angle, and dihedral angle using DFT levels employing HF/B3LYP methods. The FT-IR and FT-Raman spectra of this compound were recorded and analyzed, indicating its application in frequency doubling and Second Harmonic Generation (SHG), highlighting its Non-Linear Optical (NLO) properties. This research underscores the potential use of this compound in NLO applications due to its favorable electronic and geometric configurations (Kumar & Raman, 2017).
Synthesis for Key Intermediates
Another significant application of derivatives similar to this compound is in the synthesis of key intermediates for pharmaceutical compounds. For instance, 5-Bromo-2-isobutoxybenzonitrile was synthesized via a three-step procedure including bromination, cyanidation, and alkylation, starting from salicylaldehyde. This process, suitable for industrial preparation, highlights the chemical's role in facilitating the production of complex pharmaceuticals such as Febuxostat, demonstrating its utility in drug synthesis due to its mild reaction conditions and cost-effectiveness (Meng Fan-hao, 2012).
Herbicide Resistance and Detoxification
Research has also been conducted on the application of similar compounds in the development of herbicide resistance in transgenic plants. A specific gene encoding a nitrilase capable of converting bromoxynil to a primary metabolite was identified and utilized to confer resistance to high levels of bromoxynil in transgenic tobacco plants. This approach of introducing a catabolic detoxification gene into plants represents a novel method to achieve herbicide resistance, potentially applicable to compounds like this compound (Stalker, Mcbride, & Malyj, 1988).
Mechanism of Action
Target of Action
It is often used in pharmaceutical testing , suggesting that it may interact with a variety of biological targets.
Mode of Action
It’s known that brominated compounds like 5-bromo-2-butoxybenzonitrile can participate in various chemical reactions, such as the suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds.
Biochemical Pathways
Brominated compounds are known to participate in the suzuki–miyaura coupling reaction , which is a type of palladium-catalyzed cross-coupling reaction. This reaction is widely used in organic chemistry for the synthesis of various organic compounds.
Pharmacokinetics
It is known that the compound has a molecular weight of 25413 , which could influence its pharmacokinetic properties.
Result of Action
Given its use in pharmaceutical testing , it is likely that it has significant biological activity.
Action Environment
It is known that the compound should be stored at temperatures between 2 and 8 degrees celsius , suggesting that temperature could influence its stability.
Properties
IUPAC Name |
5-bromo-2-butoxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQWWLJODKVJMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408215 |
Source
|
Record name | 5-bromo-2-butoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
515845-97-3 |
Source
|
Record name | 5-bromo-2-butoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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